(2-Methyl-1-benzofuran-3-yl)methanol
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Overview
Description
“(2-Methyl-1-benzofuran-3-yl)methanol” is an organic compound with the chemical formula C10H10O2 and a molecular weight of 162.19 . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of benzofuran compounds has been a topic of interest in recent years. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: InChI=1S/C10H10O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5-11H-6H2-1H3 . The SMILES representation is: CC1=C(C2=CC=CC=C2O1)CO .Scientific Research Applications
Photochemical Studies
The photochemistry of benzofurazan, related to benzofuran compounds, has been explored. Studies show that irradiation in benzene solution and methanol results in the formation of various photoproducts like azepine derivatives and methyl N-(4-cyano-buta-1, 3-dien-1-yl)-carbamates, indicating the potential of benzofuran compounds in photochemical reactions (Georgarakis, Rosenkranz, & Schmid, 1971).
Synthesis of Novel Compounds
Benzofuran derivatives have been synthesized for various purposes. For instance, the facile synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones demonstrates the versatility of benzofuran derivatives in chemical synthesis (Zhang, Yan, Li, & Gao, 2012). Another study outlines the synthesis of (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, showcasing the application in creating selective receptor agonists (Luo & Naguib, 2012).
Application in Chemical Synthesis
Methanol, often used with benzofuran compounds, plays a crucial role as a hydrogen source and C1 synthon in organic synthesis. Its utilization in N-methylation of amines and transfer hydrogenation of nitroarenes has been studied, reflecting the broad applicability of methanol in reactions involving benzofuran derivatives (Sarki et al., 2021).
Antimicrobial Activity
Some benzofuran derivatives have been investigated for their antimicrobial properties. For example, benzofuran-2-yl(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have been synthesized and tested against various microorganisms, indicating the potential use of benzofuran compounds in antimicrobial applications (Koca et al., 2005).
Analytical Methods
Analytical methods like HPLC have been used for determining compounds such as (E)-3-Ethyl-(2,3-Dihydro-1-Benzofuran-5-yl)-2-Propenoate and its by-products in synthesis processes, showcasing the role of benzofuran derivatives in analytical chemistry (Fen, 2010).
Solvation Behavior Studies
The solvation behavior of benzofuran derivatives like 2,5-dimethylfuran with methanol has been investigated. This study provides insights into the interactions and solvation shifts in benzofuran compounds, useful in understanding their behavior in various solvents (Poblotzki, Altnöder, & Suhm, 2016).
Safety and Hazards
Future Directions
Benzofuran compounds, including “(2-Methyl-1-benzofuran-3-yl)methanol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to be active towards different clinically approved targets . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Some benzofuran derivatives have been reported to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that (2-Methyl-1-benzofuran-3-yl)methanol might interact with its targets in a similar manner.
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit a wide array of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , suggesting that this compound might have similar properties.
Result of Action
Some benzofuran derivatives have been reported to have pro-oxidative effects and increase reactive oxygen species in cancer cells .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the benzofuran compound and the biomolecule it is interacting with .
Cellular Effects
Benzofuran compounds have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Benzofuran compounds can interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Benzofuran compounds can interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Some compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2-methyl-1-benzofuran-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYAPYNZZPHJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53839-34-2 |
Source
|
Record name | (2-methyl-1-benzofuran-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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